N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide
Description
N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide is a complex organic compound that features a benzamide core with a thiophene ring and a methylcarbamoylamino group
Properties
IUPAC Name |
N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-17-15(20)14-4-2-3-12(9-14)5-7-18-16(21)19-10-13-6-8-22-11-13/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLGYALRIVKYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including amide formation and methylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially introducing functional groups that enhance its reactivity.
Reduction: Reduction reactions can target the amide or carbamoylamino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for developing new drugs, particularly those targeting specific pathways in diseases like cancer and inflammation.
Industry: The compound’s unique properties make it useful in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and carbamoylamino group can form specific interactions with these targets, modulating their activity. This modulation can affect various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and exhibit comparable reactivity.
Benzamide Derivatives: N-methylbenzamide and related compounds have similar core structures but differ in their substituents, affecting their properties and applications.
Uniqueness
N-methyl-3-[2-(thiophen-3-ylmethylcarbamoylamino)ethyl]benzamide is unique due to its combination of a benzamide core with a thiophene ring and a methylcarbamoylamino group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
